molecular formula C14H13NO2S B1609873 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester CAS No. 361336-73-4

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester

Cat. No.: B1609873
CAS No.: 361336-73-4
M. Wt: 259.33 g/mol
InChI Key: KXTIPIDMAUQQJF-UHFFFAOYSA-N
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Description

5-Amino-2-phenylsulfanyl-benzoic acid methyl ester: is an organic compound with the molecular formula C14H13NO2S It is a derivative of benzoic acid, featuring an amino group at the 5-position, a phenylsulfanyl group at the 2-position, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 5-Amino-2-phenylsulfanyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of trimethylchlorosilane in methanol has been reported as an efficient method for the esterification of amino acids, providing good to excellent yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid methyl esters.

Scientific Research Applications

Chemistry: 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays. Its derivatives have been investigated for their potential as enzyme inhibitors and modulators of biological pathways .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Research is ongoing to develop new drugs based on this scaffold .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can interact with the active sites of enzymes, inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is unique due to the presence of both an amino group and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in synthesis, research, and industry.

Properties

IUPAC Name

methyl 5-amino-2-phenylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-14(16)12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTIPIDMAUQQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473806
Record name Methyl 5-amino-2-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361336-73-4
Record name Methyl 5-amino-2-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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